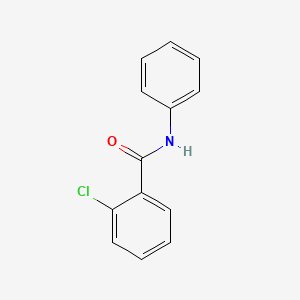

2-chloro-N-phenylbenzamide

Description

The exact mass of the compound 2-Chlorobenzanilide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 405514. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-phenylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO/c14-12-9-5-4-8-11(12)13(16)15-10-6-2-1-3-7-10/h1-9H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXQVIWHAEYLGLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90218475 | |

| Record name | Benzamide, 2-chloro-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90218475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6833-13-2 | |

| Record name | Benzamide, 2-chloro-N-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006833132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-CHLOROBENZANILIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405514 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, 2-chloro-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90218475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-CHLOROBENZANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GJ4TC95K9F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-chloro-N-phenylbenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-chloro-N-phenylbenzamide, a valuable scaffold in medicinal chemistry and material science. The core focus of this document is the detailed elucidation of its primary synthesis mechanism, a thorough experimental protocol, and a quantitative analysis of the reaction.

Core Synthesis Route: The Schotten-Baumann Reaction

The most prevalent and efficient method for the synthesis of this compound is the Schotten-Baumann reaction. This reaction involves the acylation of aniline with 2-chlorobenzoyl chloride.[1][2] The reaction is typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct, which drives the reaction towards the formation of the amide product.[3]

The mechanism proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of aniline attacks the electrophilic carbonyl carbon of 2-chlorobenzoyl chloride, leading to the formation of a tetrahedral intermediate.[4] Subsequently, the intermediate collapses, eliminating a chloride ion and a proton to form the stable amide bond.[3]

A key feature of the Schotten-Baumann reaction is the use of a base, often an aqueous solution of sodium hydroxide or an organic base like pyridine.[3] The base plays a crucial role in deprotonating the positively charged nitrogen intermediate and neutralizing the HCl formed, thus preventing the protonation of the unreacted amine and ensuring high yields.[1][3]

Experimental Protocol

This section provides a detailed experimental protocol for the synthesis of this compound based on established procedures for similar benzamide derivatives.

Materials:

-

2-chlorobenzoyl chloride

-

Aniline

-

Toluene

-

Ethanol

-

10% aqueous Sodium Hydroxide (NaOH) solution (optional, for traditional Schotten-Baumann)

-

Dichloromethane (DCM, as an alternative solvent)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Heating mantle or oil bath

-

Büchner funnel and filter paper

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

-

Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve aniline (1.0 equivalent) in a suitable solvent such as toluene or dichloromethane.

-

Addition of Acyl Chloride: To the stirred solution of aniline, slowly add a solution of 2-chlorobenzoyl chloride (1.0 equivalent) in the same solvent dropwise using a dropping funnel at room temperature. For reactions following traditional Schotten-Baumann conditions, a 10% aqueous NaOH solution would be added concurrently or the amine solution would be made basic prior to the addition of the acyl chloride.[4]

-

Reaction: After the addition is complete, the reaction mixture is typically stirred at room temperature or heated to reflux. A study on a similar compound, 2-chloro-4-fluoro-N-phenylbenzamide, utilized refluxing in toluene for 1 hour.[5] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion of the reaction, the mixture is cooled to room temperature. If a precipitate has formed, it can be collected by filtration.[5] If no precipitate forms, the reaction mixture is transferred to a separatory funnel. The organic layer is washed sequentially with a dilute acid solution (e.g., 1 M HCl) to remove unreacted aniline, followed by a saturated sodium bicarbonate solution to remove any remaining acid, and finally with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the pure product.[5]

Quantitative Data

The following table summarizes key quantitative data related to the synthesis of this compound and its analogs.

| Parameter | Value | Reference |

| Yield | 90% (for 2-chloro-4-fluoro-N-phenylbenzamide) | [5] |

| Reactant Ratio | 1:1 (Aniline derivative : 2-chlorobenzoyl chloride derivative) | [5] |

| Reaction Time | 1 hour (reflux in toluene) | [5] |

| Reaction Temperature | Reflux (Toluene) | [5] |

Spectroscopic Data for this compound: [6]

-

¹H NMR (400 MHz, d6-DMSO): δ [ppm] = 10.51 (s, 1H), 7.78 – 7.68 (m, 2H), 7.62 – 7.41 (m, 4H), 7.35 (t, J = 7.9 Hz, 2H), 7.11 (t, J = 7.4 Hz, 1H)

-

¹³C NMR (100 MHz, d6-DMSO): δ [ppm] = 165.5, 138.8, 136.2, 131.5, 130.8, 129.8, 129.0, 127.5, 124.3, 120.8

Visualizing the Synthesis

The following diagrams illustrate the core synthesis mechanism and a typical experimental workflow.

Caption: Mechanism of this compound Synthesis.

Caption: Experimental Workflow for Synthesis.

Alternative Synthesis Routes

While the Schotten-Baumann reaction is the most common, other methods for amide bond formation could potentially be employed for the synthesis of this compound. These include:

-

Coupling Reagents: The use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid (2-chlorobenzoic acid) for reaction with aniline.

-

Catalytic Methods: Recent research has explored the use of catalysts, such as gold nanoparticles supported on DNA, for the amidation of alcohols and azides, which could represent a novel, albeit less direct, route.[6]

These alternative methods may offer advantages in specific contexts, such as milder reaction conditions or broader substrate scope, and represent areas for further investigation in the synthesis of this compound and its derivatives.

References

An In-depth Technical Guide to 2-chloro-N-phenylbenzamide: Properties, Synthesis, and Biological Prospects

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological activities of 2-chloro-N-phenylbenzamide. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental protocols and insights into the molecule's characteristics. All quantitative data is presented in structured tables for ease of comparison, and key experimental workflows are visualized using Graphviz diagrams.

Chemical and Physical Properties

This compound, with the CAS number 6833-13-2, is an aromatic amide that has garnered interest in medicinal chemistry. Its core structure consists of a benzamide scaffold with a chlorine atom at the 2-position of the benzoyl ring and a phenyl group attached to the nitrogen atom.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. While some properties are experimentally determined, others are predicted based on computational models.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₀ClNO | --INVALID-LINK-- |

| Molecular Weight | 231.68 g/mol | --INVALID-LINK-- |

| Melting Point | 114 °C | --INVALID-LINK-- |

| Boiling Point (Predicted) | 288.4 ± 23.0 °C | --INVALID-LINK-- |

| Density (Predicted) | 1.285 ± 0.06 g/cm³ | --INVALID-LINK-- |

| pKa (Predicted) | 12.84 ± 0.70 | --INVALID-LINK-- |

| LogP (Predicted) | 3.7 | --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK-- |

Spectral Data

The structural characterization of this compound is supported by various spectroscopic techniques.

1.2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. The following table summarizes the key chemical shifts observed for this compound in DMSO-d₆.[1]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 10.51 | s | 1H | N-H |

| 7.78 – 7.68 | m | 2H | Aromatic-H |

| 7.62 – 7.41 | m | 4H | Aromatic-H |

| 7.35 | t (J = 7.9 Hz) | 2H | Aromatic-H |

| 7.11 | t (J = 7.4 Hz) | 1H | Aromatic-H |

1.2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The following are the reported chemical shifts for this compound in DMSO-d₆.[1]

| Chemical Shift (ppm) | Assignment |

| 165.4 | C=O |

| 139.4, 136.8, 134.1, 130.1, 129.1, 128.9, 124.3, 120.9 | Aromatic-C |

1.2.3. Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in the molecule. Key absorption bands for this compound are expected in the following regions:

| Wavenumber (cm⁻¹) | Functional Group |

| 3500 - 3300 | N-H stretch |

| 1760 - 1670 | C=O stretch (amide) |

| 1680 - 1620 | C=C stretch (aromatic) |

| 800 - 600 | C-Cl stretch |

1.2.4. Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak [M]⁺ for this compound is expected at m/z 231 and 233 in a roughly 3:1 ratio due to the isotopic abundance of chlorine. Common fragmentation patterns for benzamides involve the loss of the amino group (NH₂) to form a stable benzoyl cation.[2]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the acylation of aniline with 2-chlorobenzoyl chloride.[3]

Materials:

-

2-chlorobenzoyl chloride

-

Aniline

-

Toluene

-

Ethanol

Procedure:

-

Dissolve aniline (10 mmol) in 10 ml of toluene in a round-bottom flask.

-

To this solution, add a solution of 2-chlorobenzoyl chloride (10 mmol) in 50 ml of toluene.

-

Reflux the reaction mixture for 1 hour with stirring.

-

After cooling, the resulting white precipitate is collected by filtration.

-

Wash the precipitate several times with ethanol.

-

Dry the product in vacuo to obtain pure this compound.

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.[4]

Biological Activity and Potential Applications

While specific studies on the biological activity of this compound are limited, the benzamide scaffold is a well-known pharmacophore present in a wide range of biologically active molecules. Derivatives of benzamides have shown diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Derivatives of benzamides have been investigated for their antimicrobial properties. The mechanism of action for many antimicrobial amides involves the disruption of the bacterial cell membrane or the inhibition of essential enzymes.[5][6]

3.1.1. Proposed General Mechanism of Antimicrobial Action

The antimicrobial activity of benzamide derivatives is often attributed to their ability to interfere with bacterial cellular processes. The lipophilic nature of the aromatic rings can facilitate passage through the bacterial cell membrane. Once inside the cell, the amide functional group can participate in hydrogen bonding and other interactions with biological targets such as enzymes or DNA. The presence of a halogen, such as chlorine, can enhance the antimicrobial activity by increasing the lipophilicity and potentially acting as a leaving group in reactions with cellular nucleophiles.

3.1.2. Experimental Protocol for In Vitro Antimicrobial Activity Screening

A standard method to evaluate the antimicrobial activity of a compound is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).[7]

Materials:

-

Test compound (this compound)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate.

-

Prepare a standardized bacterial inoculum (approximately 5 x 10⁵ CFU/mL).

-

Inoculate each well with the bacterial suspension.

-

Include positive (bacteria with no compound) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection for the lowest concentration that inhibits visible bacterial growth. The absorbance can also be read using a microplate reader.

Conclusion

This compound is a readily synthesizable compound with a well-characterized chemical structure. While its specific biological activities are not extensively documented, the broader class of benzamide derivatives demonstrates significant potential in medicinal chemistry, particularly as antimicrobial agents. This technical guide provides a foundational understanding of its properties and synthesis, along with standardized protocols for investigating its biological potential. Further research into the specific mechanisms of action and structure-activity relationships of this compound and its analogues is warranted to explore its full therapeutic potential.

References

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I - Curr Trends Pharm Pharm Chem [ctppc.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

Initial Biological Activity Screening of N-Phenylbenzamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-phenylbenzamide and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the initial biological activity screening of these derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols for key assays, a summary of quantitative data from various studies, and visualizations of experimental workflows and relevant signaling pathways are presented to serve as a comprehensive resource for researchers in the field of drug discovery and development.

Introduction

The N-phenylbenzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. Its synthetic accessibility and the ease with which its physicochemical properties can be modulated through substitution on both the phenyl and benzamide rings have made it an attractive starting point for the development of novel therapeutic agents. This guide outlines the fundamental screening assays employed to evaluate the initial biological potential of newly synthesized N-phenylbenzamide derivatives.

Anticancer Activity Screening

A primary focus in the investigation of N-phenylbenzamide derivatives has been their potential as anticancer agents. The initial screening typically involves evaluating their cytotoxicity against various cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Materials:

-

Cancer cell lines (e.g., A549, HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

N-phenylbenzamide derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[1]

-

Compound Treatment: Prepare serial dilutions of the N-phenylbenzamide derivatives in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[1]

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.

Quantitative Data: Anticancer Activity

The following table summarizes the cytotoxic activity of various N-phenylbenzamide derivatives against different cancer cell lines, as reported in the literature.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 4e | A549 (Lung) | 11.1 | [2] |

| 4e | HeLa (Cervical) | 10.5 | [2] |

| 4e | MCF-7 (Breast) | 10.8 | [2] |

| 4f | A549 (Lung) | 7.5 | [2] |

| 4f | HeLa (Cervical) | 9.3 | [2] |

| 4f | MCF-7 (Breast) | 8.9 | [2] |

| 9b | CCRF-CEM | 0.82-0.91 | [3] |

| 9b | U937 | 0.33 | [3] |

| 9c | CCRF-CEM | 0.82-0.91 | [3] |

| 9d | CCRF-CEM | 0.82-0.91 | [3] |

| 9d | U937 | 0.23 | [3] |

Mechanism of Action: Topoisomerase Inhibition and Apoptosis Induction

Several N-phenylbenzamide derivatives exert their anticancer effects by inhibiting topoisomerases I and/or II and inducing apoptosis.[3]

Topoisomerases are enzymes that regulate the topology of DNA during replication and transcription.[4][5] Inhibitors of these enzymes stabilize the transient DNA-topoisomerase complex, leading to DNA strand breaks and ultimately cell death.[4][6]

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of executioner caspases, which orchestrate the dismantling of the cell.

Antimicrobial Activity Screening

N-phenylbenzamide derivatives have also been explored for their potential to combat bacterial and fungal infections.

Experimental Protocol: Kirby-Bauer Disk Diffusion Method

The Kirby-Bauer disk diffusion method is a widely used qualitative technique to determine the susceptibility of bacteria to antimicrobial agents.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton agar (MHA) plates

-

N-phenylbenzamide derivatives

-

Sterile paper disks

-

Sterile saline

-

0.5 McFarland turbidity standard

-

Sterile swabs

Procedure:

-

Inoculum Preparation: Prepare a bacterial inoculum by suspending a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[7]

-

Inoculation: Dip a sterile swab into the inoculum and streak it evenly across the entire surface of an MHA plate to create a bacterial lawn.[8][9]

-

Disk Application: Impregnate sterile paper disks with a known concentration of the N-phenylbenzamide derivatives. Aseptically place the disks on the surface of the inoculated MHA plate.[8]

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Result Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

Quantitative Data: Antimicrobial Activity

The following table presents the antimicrobial activity of selected N-phenylbenzamide derivatives.

| Compound ID | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

| 5a | B. subtilis | 25 | 6.25 | [9] |

| 5a | E. coli | 31 | 3.12 | [9] |

| 6b | E. coli | - | - | [9] |

| 6c | B. subtilis | - | - | [9] |

| 3a-e | S. aureus | Reported as active | - | [8] |

| 3a-e | E. coli | Reported as active | - | [8] |

| 3a-e | C. albicans | Reported as active | - | [8] |

Note: "-" indicates data not reported in the cited source.

Anti-inflammatory Activity Screening

The anti-inflammatory potential of N-phenylbenzamide derivatives is another area of active investigation.

Experimental Protocol: Protease Inhibition Assay

Proteases are enzymes that are released during inflammatory processes and can cause tissue damage. This assay measures the ability of a compound to inhibit protease activity.

Materials:

-

Trypsin

-

Casein

-

Tris-HCl buffer

-

Perchloric acid

-

N-phenylbenzamide derivatives

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer, the N-phenylbenzamide derivative at various concentrations, and trypsin. Incubate at 37°C for 5 minutes.[10]

-

Substrate Addition: Add casein to the reaction mixture and incubate for an additional 20 minutes at 37°C.[10]

-

Reaction Termination: Stop the reaction by adding perchloric acid.[10]

-

Centrifugation: Centrifuge the mixture to pellet the undigested casein.

-

Absorbance Measurement: Measure the absorbance of the supernatant at 280 nm. The absorbance is proportional to the amount of digested casein.

-

Data Analysis: Calculate the percentage of protease inhibition and determine the IC₅₀ value.

Quantitative Data: Anti-inflammatory Activity

The following table shows the anti-inflammatory activity of some N-phenylbenzamide derivatives.

| Compound ID | Assay | % Inhibition | IC₅₀ (mg/mL) | Reference |

| 1a | Carrageenan-induced paw edema | 26.81 | - | [11] |

| 1d | Carrageenan-induced paw edema | >22.43 | - | [11] |

| 1e | Carrageenan-induced paw edema | <61.45 | - | [11] |

| 1f | Carrageenan-induced paw edema | >22.43 | - | [11] |

| 1h | Carrageenan-induced paw edema | <61.45 | - | [11] |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Protease Inhibition | - | 0.04-0.07 | [7][12] |

Note: "-" indicates data not reported in the cited source.

Experimental Workflows

Visualizing the experimental workflows can aid in understanding the logical sequence of steps in the screening process.

Conclusion

The initial biological screening of N-phenylbenzamide derivatives is a critical step in the drug discovery pipeline. The assays outlined in this guide provide a robust framework for identifying promising lead compounds with potential anticancer, antimicrobial, and anti-inflammatory activities. The quantitative data and mechanistic insights presented herein serve as a valuable reference for researchers, facilitating the design and development of novel N-phenylbenzamide-based therapeutics. Further optimization and in-depth mechanistic studies of the identified lead compounds are warranted to advance them to preclinical and clinical development.

References

- 1. benchchem.com [benchchem.com]

- 2. oaepublish.com [oaepublish.com]

- 3. Pro-Apoptotic Activity of Bioactive Compounds from Seaweeds: Promising Sources for Developing Novel Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 5. Topoisomerase Inhibitors, Topoisomerase I Inhibitors [ebrary.net]

- 6. Mechanism of action of DNA topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). [microbiologyinpictures.com]

- 8. hardydiagnostics.com [hardydiagnostics.com]

- 9. microbenotes.com [microbenotes.com]

- 10. Evaluation of In Vitro Antiprotease Activity of Selected Traditional Medicinal Herbs in Dentistry and Its In Silico PASS Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Workflow for Identifying Metabolically Active Chemicals to Complement in vitro Toxicity Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Spectroscopic and Synthetic Profile of 2-chloro-N-phenylbenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed synthetic protocol for the characterization of 2-chloro-N-phenylbenzamide. The information is curated for professionals in research and development, offering a consolidated resource for this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H NMR Spectroscopic Data

Table 1: ¹H NMR (400 MHz, CDCl₃) chemical shifts (δ) and coupling constants (J) for this compound.[1][2]

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 7.88 | bs | - | NH |

| 7.77 | dd | 1.8, 7.4 | Aromatic CH |

| 7.64-7.66 | m | - | Aromatic CH (2H) |

| 7.36-7.47 | m | - | Aromatic CH (5H) |

| 7.16-7.20 | m | - | Aromatic CH |

¹³C NMR Spectroscopic Data

Table 2: ¹³C NMR (100 MHz, CDCl₃) chemical shifts (δ) for this compound.[1][2]

| Chemical Shift (ppm) | Assignment |

| 164.8 | C=O |

| 137.7 | Aromatic Cq |

| 135.4 | Aromatic Cq |

| 131.6 | Aromatic CH |

| 130.7 | Aromatic Cq |

| 130.4 | Aromatic CH |

| 130.2 | Aromatic CH |

| 129.1 | Aromatic CH |

| 124.9 | Aromatic CH |

| 120.3 | Aromatic CH |

IR Spectroscopic Data

Table 3: Characteristic IR absorption bands for this compound.[3]

| Wavenumber (cm⁻¹) | Functional Group |

| 3238, 3187, 3134 | N-H Stretch |

| 3078, 2980 | Aromatic C-H Stretch |

| 1651 | C=O Stretch (Amide I) |

| 1599, 1546, 1488 | Aromatic C=C Stretch / N-H Bend (Amide II) |

| 1329 | C-N Stretch |

| 768, 691 | C-Cl Stretch / Aromatic C-H Bend |

Mass Spectrometry Data

Table 4: Mass spectrometry data (GC/MS) for this compound.[1][2]

| m/z | Assignment |

| 231 | [M]⁺ (Molecular Ion) |

| 232.0529 | [M+H]⁺ (Calculated) |

| 232.0521 | [M+H]⁺ (Found) |

Experimental Protocols

This section details the methodologies for the synthesis of this compound and the acquisition of the presented spectroscopic data.

Synthesis of this compound

This compound can be synthesized via the acylation of aniline with 2-chlorobenzoyl chloride.[1][2][4]

Materials:

-

2-chlorobenzoyl chloride

-

Aniline

-

Anhydrous dichloromethane (DCM) or other suitable solvent

-

Base (e.g., pyridine or triethylamine)

Procedure:

-

In a round-bottom flask, dissolve aniline (1.0 equivalent) in anhydrous dichloromethane.

-

Add a suitable base (1.2 equivalents) to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of 2-chlorobenzoyl chloride (1.1 equivalents) in anhydrous dichloromethane to the flask.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by washing with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product can be purified by recrystallization or column chromatography.

Visualizations

The following diagrams illustrate the synthetic pathway and a conceptual workflow for the spectroscopic analysis of this compound.

Caption: Synthesis of this compound.

Caption: Spectroscopic analysis workflow.

References

Structural Elucidation of 2-chloro-N-phenylbenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 2-chloro-N-phenylbenzamide, a key intermediate in various chemical syntheses. This document outlines the analytical techniques and experimental protocols used to confirm the compound's chemical structure, presenting data in a clear and accessible format for researchers and professionals in the field.

Chemical Identity and Properties

This compound is a secondary amide consisting of a 2-chlorobenzoyl group attached to the nitrogen of an aniline moiety. Its chemical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₃H₁₀ClNO |

| Molecular Weight | 231.68 g/mol |

| CAS Number | 6833-13-2[1][2] |

| InChI Key | AXQVIWHAEYLGLO-UHFFFAOYSA-N[1] |

Synthesis and Characterization

The synthesis of this compound is typically achieved through the acylation of aniline with 2-chlorobenzoyl chloride.[3] The reaction is a nucleophilic acyl substitution, where the amino group of aniline attacks the carbonyl carbon of the acid chloride.

Experimental Protocol: Synthesis

Materials:

-

Aniline

-

2-chlorobenzoyl chloride

-

Anhydrous diethyl ether (or other suitable aprotic solvent)

-

Triethylamine (or other suitable base)

-

Distilled water

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve aniline (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous diethyl ether.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of 2-chlorobenzoyl chloride (1.0 equivalent) in anhydrous diethyl ether to the flask with constant stirring.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Wash the filtrate with distilled water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Spectroscopic Data and Structural Confirmation

The structure of the synthesized this compound is confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (400 MHz, d₆-DMSO): [4]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 10.51 | s | 1H | N-H |

| 7.78 – 7.68 | m | 2H | Aromatic-H |

| 7.62 – 7.41 | m | 4H | Aromatic-H |

| 7.35 | t, J = 7.9 Hz | 2H | Aromatic-H |

| 7.11 | t, J = 7.4 Hz | 1H | Aromatic-H |

¹³C NMR (100 MHz, d₆-DMSO): [4]

| Chemical Shift (δ) ppm | Assignment |

| 165.2 | C=O |

| 139.2 | Aromatic-C |

| 136.5 | Aromatic-C |

| 131.5 | Aromatic-C |

| 130.6 | Aromatic-C |

| 129.8 | Aromatic-C |

| 129.1 | Aromatic-C |

| 128.0 | Aromatic-C |

| 127.5 | Aromatic-C |

| 124.2 | Aromatic-C |

| 120.9 | Aromatic-C |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~3300 | N-H stretch |

| ~1650 | C=O stretch (amide I) |

| ~1530 | N-H bend (amide II) |

| ~750 | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Assignment |

| 231/233 | [M]⁺/ [M+2]⁺ (isotopic pattern for Cl) |

| 139/141 | [ClC₆H₄CO]⁺ |

| 92 | [C₆H₅NH]⁺ |

| 77 | [C₆H₅]⁺ |

Visualizing the Elucidation Process

The logical workflow for the structural elucidation of this compound is depicted in the following diagram.

Caption: Workflow for the structural elucidation of this compound.

The following diagram illustrates the key signaling pathways or logical relationships in the characterization process, starting from the purified compound.

Caption: Logic diagram for the spectroscopic characterization of the compound.

References

Potential Therapeutic Targets of 2-chloro-N-phenylbenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-chloro-N-phenylbenzamide, a member of the benzamide class of compounds, has demonstrated a range of biological activities, indicating its potential for therapeutic applications. This technical guide provides an in-depth analysis of the known and potential therapeutic targets of this compound, with a focus on its antiviral and antifungal properties. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated mechanisms and workflows to support further research and development in this area. While the direct therapeutic targets of this compound are still under investigation, compelling evidence points towards its action as a viral capsid binder and a disruptor of fungal cell membrane integrity. Furthermore, the broader class of N-phenylbenzamides has shown promise in anticancer, antibacterial, and antischistosomal applications, suggesting additional avenues for exploration.

Introduction

Benzamides are a significant scaffold in medicinal chemistry, forming the basis for a variety of therapeutic agents. The substitution of a chlorine atom on the benzoyl ring, as seen in this compound, can significantly modulate the compound's physicochemical properties and biological activity. This guide synthesizes the current understanding of this compound's therapeutic potential, drawing from studies on the compound itself and its close structural analogs.

Antiviral Activity: Targeting the Viral Capsid

A primary therapeutic target of N-phenyl benzamides, including those structurally similar to this compound, is the viral capsid of enteroviruses, such as Coxsackievirus A9 (CVA9). The mechanism of action is believed to be the stabilization of the capsid, which prevents the uncoating process necessary for viral replication.

Mechanism of Action: Capsid Stabilization

N-phenyl benzamides have been shown to act as capsid binders. Docking studies suggest that these compounds likely bind to a hydrophobic pocket within the viral capsid.[1] An additional binding site near the 3-fold axis may also contribute to the stabilizing effect.[1] This binding prevents the conformational changes required for the release of the viral RNA into the host cell, effectively halting the infection at an early stage.

Signaling Pathway: Viral Entry and Uncoating Inhibition

Caption: Inhibition of viral uncoating by this compound.

Quantitative Data: Antiviral Efficacy

While specific data for this compound is limited, studies on closely related N-phenyl benzamides (CL212 and CL213) demonstrate potent antiviral activity against CVA9.

| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Virus | Cell Line |

| CL213 | 1 | >140 | >140 | CVA9 | A549 |

EC50: Half-maximal effective concentration; CC50: Half-maximal cytotoxic concentration.

Experimental Protocols

-

Seed A549 cells in 96-well plates and incubate overnight.

-

Prepare serial dilutions of the test compound (e.g., this compound).

-

For antiviral activity, pre-incubate the virus (CVA9) with the compound dilutions for 1 hour at 37°C.

-

Add the virus-compound mixture to the cells.

-

For cytotoxicity, add the compound dilutions directly to the cells without the virus.

-

Incubate the plates for 24-48 hours.

-

Assess cell viability using a suitable method, such as the CellTiter-Glo Luminescent Cell Viability Assay, to measure ATP content, which correlates with the number of viable cells.

-

Calculate EC50 and CC50 values from the dose-response curves.[1]

-

Infect A549 cells with CVA9 in the presence or absence of the test compound.

-

After a defined incubation period (e.g., 5.5 hours), lyse the cells and extract total RNA.

-

Perform reverse transcription to synthesize cDNA.

-

Quantify viral RNA levels using real-time quantitative PCR (qPCR) with primers specific for the viral genome.

-

Normalize the viral RNA levels to a host cell housekeeping gene.[1]

Experimental Workflow: Antiviral Screening

Caption: Workflow for antiviral activity and mechanism of action studies.

Antifungal Activity: Disruption of Fungal Cell Integrity

This compound has demonstrated notable antifungal activity against various plant pathogenic fungi.[2] The proposed mechanism of action, based on studies of similar compounds, involves the disruption of the fungal cell membrane.

Potential Mechanism of Action

The antifungal mechanism of this compound is hypothesized to involve two primary targets:

-

Ergosterol Binding: The compound may interact with ergosterol, a key component of the fungal plasma membrane. This interaction could disrupt membrane fluidity and integrity, leading to cell death.[3][4]

-

Enzyme Inhibition: There is a possibility of inhibition of essential fungal enzymes, such as thymidylate synthase, which would interfere with DNA synthesis.[4]

Quantitative Data: Antifungal Efficacy

This compound has been shown to be effective against several fungal strains.

| Fungal Strain | EC50 (mg/L) |

| Sclerotinia sclerotiorum | 6.4 |

| Botrytis cinerea | 28.3 |

| Rhizoctonia solani | 5.00 |

Experimental Protocol: Plate Growth Rate Method

-

Prepare potato dextrose agar (PDA) medium and amend it with various concentrations of this compound dissolved in a suitable solvent (e.g., acetone).

-

Pour the amended PDA into Petri dishes.

-

Place a mycelial plug of the test fungus (e.g., S. sclerotiorum) in the center of each plate.

-

Incubate the plates at a suitable temperature (e.g., 25°C) for a specified period.

-

Measure the diameter of the fungal colony in two perpendicular directions.

-

Calculate the percentage of mycelial growth inhibition relative to a control plate containing only the solvent.

-

Determine the EC50 value from the dose-response curve.[5]

Other Potential Therapeutic Areas

While direct evidence for this compound is still emerging, research on the broader N-phenylbenzamide and chlorobenzamide classes suggests potential therapeutic applications in other areas.

Anticancer Activity

Derivatives of chlorobenzamide have been investigated as potential anticancer agents.[6] While a specific target for this compound has not been identified, a recent patent has highlighted novel 4-chloro-N-phenyl benzamide derivatives as inhibitors of p38α mitogen-activated protein kinase (MAPK).[6] The p38 MAPK pathway is a crucial regulator of cellular responses to stress and is implicated in inflammation and cancer. Inhibition of this pathway can suppress the production of pro-inflammatory cytokines and induce apoptosis in cancer cells. Further investigation is required to determine if this compound also targets this pathway.

Signaling Pathway: Potential p38 MAPK Inhibition

Caption: Hypothetical inhibition of the p38 MAPK pathway.

Antibacterial Activity

Derivatives of this compound have shown significant antibacterial activity against S. aureus and Pseudomonas aeruginosa.[7] The exact mechanism of action is not yet fully elucidated but represents a promising area for future research.

Antischistosomal Activity

N-phenylbenzamide analogs have been identified as potent agents against Schistosoma mansoni, the parasite responsible for schistosomiasis.[8] Structure-activity relationship (SAR) studies suggest that electron-withdrawing groups on the phenyl rings are crucial for activity. This makes this compound a compound of interest for further evaluation against this neglected tropical disease.

Conclusion and Future Directions

This compound is a molecule with demonstrated biological activity, particularly in the antiviral and antifungal arenas. The primary therapeutic targets appear to be the viral capsid for enteroviruses and the fungal cell membrane. The broader class of N-phenylbenzamides also shows potential in oncology, bacteriology, and parasitology.

Future research should focus on:

-

Direct Target Identification: Elucidating the specific molecular targets of this compound in cancer cells, bacteria, and schistosomes.

-

In Vivo Efficacy: Evaluating the therapeutic potential of this compound in animal models of viral, fungal, and other relevant diseases.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize potency and selectivity for identified targets.

-

Pharmacokinetic and Toxicological Profiling: Characterizing the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound to assess its drug-like potential.

This technical guide provides a foundation for these future investigations, highlighting the promising therapeutic avenues for this versatile compound.

References

- 1. Antiviral Mechanisms of N-Phenyl Benzamides on Coxsackie Virus A9 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. Evaluation of antifungal activity, mechanisms of action and toxicological profile of the synthetic amide 2-chloro- N-phenylacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide: a new molecule with activity against strains of Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of this compound and Research on Its Antifungal Activity [aj.xhu.edu.cn]

- 6. benthamscience.com [benthamscience.com]

- 7. jpionline.org [jpionline.org]

- 8. Activity of N-phenylbenzamide analogs against the neglected disease pathogen, Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Cytotoxic Landscape of 2-Chloro-N-phenylbenzamide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive searches of publicly available scientific literature and databases did not yield specific preliminary cytotoxicity studies for 2-chloro-N-phenylbenzamide. The information presented herein is based on the cytotoxic profiles of structurally related N-phenylbenzamide derivatives and provides a foundational guide for designing and interpreting future studies on the target compound.

Executive Summary

Predicted Cytotoxic Profile and Data Presentation

Based on the analysis of structurally similar N-phenylbenzamide derivatives, it is anticipated that this compound may exhibit cytotoxic activity against various cell lines. The potency of this activity is expected to be influenced by the cell type and the specific experimental conditions. For future studies, all quantitative data should be meticulously documented and presented in a clear, tabular format to facilitate comparison and interpretation.

Table 1: Hypothetical Data Structure for In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | Assay Type | IC50 (µM) | Test Duration (hrs) | Reference |

| e.g., A549 | Lung Carcinoma | MTT | 48 | (Future Study) | |

| e.g., MCF-7 | Breast Adenocarcinoma | SRB | 72 | (Future Study) | |

| e.g., HEK293 | Human Embryonic Kidney | LDH | 24 | (Future Study) |

Table 2: Hypothetical Data Structure for Apoptosis Induction

| Cell Line | Treatment Conc. (µM) | Apoptotic Cells (%) | Method | Reference |

| e.g., A549 | Annexin V/PI | (Future Study) | ||

| e.g., MCF-7 | Caspase-3 Assay | (Future Study) |

Key Experimental Protocols

The following are detailed methodologies for essential in vitro assays to determine the cytotoxicity of this compound.

Cell Viability and Proliferation Assays

3.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method for assessing cell metabolic activity, which serves as an indicator of cell viability.

-

Principle: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

Apoptosis Assays

3.2.1. Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

-

Protocol:

-

Cell Treatment: Treat cells with this compound at concentrations around the IC50 value for a defined period.

-

Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the different cell populations.

-

Potential Signaling Pathways and Mechanisms of Action

While the specific molecular targets of this compound are unknown, studies on related N-substituted benzamides suggest potential mechanisms involving the induction of apoptosis and inhibition of pro-survival signaling pathways such as NF-κB.[1]

Caption: Hypothesized signaling pathways for this compound cytotoxicity.

Experimental Workflow Visualization

A systematic approach is crucial for the preliminary cytotoxic evaluation of a novel compound. The following workflow outlines the key stages from initial screening to more detailed mechanistic studies.

Caption: General workflow for the cytotoxic evaluation of novel compounds.[2]

Conclusion and Future Directions

While direct experimental data on the cytotoxicity of this compound is currently lacking in the public domain, this technical guide provides a comprehensive framework for its investigation. Based on the activity of related N-phenylbenzamide derivatives, it is plausible that this compound possesses cytotoxic properties. Future research should focus on performing the outlined experimental protocols to generate robust data on its efficacy and mechanism of action against a panel of cancer cell lines. Such studies are essential to determine its potential as a lead compound for the development of novel therapeutics.

References

Methodological & Application

Synthesis of 2-chloro-N-phenylbenzamide: An Application Note and Protocol

This document provides a comprehensive guide for the synthesis of 2-chloro-N-phenylbenzamide, a chemical intermediate of interest to researchers, scientists, and professionals in drug development. The detailed protocol outlines the synthesis from readily available starting materials, 2-chlorobenzoyl chloride and aniline.

Data Presentation

A summary of the key quantitative data for the synthesis of this compound is presented in the table below. This includes reaction conditions and physicochemical properties of the final product.

| Parameter | Value | Reference |

| Reactants | ||

| 2-Chlorobenzoyl Chloride | 1.0 equivalent | [1] |

| Aniline | 1.0 equivalent | [1] |

| Solvent | Toluene or Dichloromethane | [1][2] |

| Base (optional) | Triethylamine or Pyridine | [2][3] |

| Reaction Conditions | ||

| Temperature | 0 °C to reflux | [1][2][3] |

| Reaction Time | 1 - 12 hours | [1][2] |

| Product Profile | ||

| Molecular Formula | C₁₃H₁₀ClNO | [4] |

| Molecular Weight | 231.68 g/mol | [4] |

| Melting Point | 114 °C | [4] |

| Appearance | Solid | [4] |

| Spectroscopic Data | ||

| ¹H NMR (400 MHz, d₆-DMSO) | δ [ppm] = 10.51 (s, 1H), 7.78 – 7.68 (m, 2H), 7.62 – 7.41 (m, 4H), 7.35 (t, J = 7.9 Hz, 2H), 7.11 (t, J = 7.4 Hz, 1H) | [5] |

| ¹³C NMR (100 MHz, d₆-DMSO) | δ [ppm] = 165.4, 138.8, 134.9, 131.5, 130.8, 129.8, 129.2, 128.9, 127.5, 124.3, 120.7 | [5] |

Experimental Protocol

The synthesis of this compound is achieved through the acylation of aniline with 2-chlorobenzoyl chloride. The following protocol is a detailed methodology for this preparation.

Materials:

-

2-Chlorobenzoyl chloride

-

Aniline

-

Toluene (anhydrous)

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus (magnetic stirrer and stir bar)

-

Heating mantle

-

Buchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve aniline (1.0 equivalent) in anhydrous toluene.

-

Addition of Acylating Agent: To the stirred solution of aniline, add a solution of 2-chlorobenzoyl chloride (1.0 equivalent) in anhydrous toluene dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain stirring for 1 hour.[1] The formation of a white precipitate should be observed.[1]

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Collect the white precipitate by vacuum filtration using a Buchner funnel.[1]

-

Purification: Wash the collected solid several times with ethanol to remove any unreacted starting materials and impurities.[1]

-

Drying: Dry the purified product in a vacuum oven to obtain this compound.

Alternative Procedure using a Base:

In an alternative approach, particularly if using a less reactive amine or to scavenge the HCl byproduct, a non-nucleophilic base can be employed.

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve aniline (1.0 equivalent) in anhydrous dichloromethane.[2]

-

Addition of Base: Add triethylamine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.[2][3]

-

Addition of Acylating Agent: Slowly add a solution of 2-chlorobenzoyl chloride (1.1 equivalents) in anhydrous dichloromethane dropwise to the stirred reaction mixture.[2]

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).[2]

-

Work-up and Purification: Upon completion, the reaction mixture is typically washed with dilute acid, water, and brine, then dried over an anhydrous drying agent. The solvent is removed under reduced pressure, and the crude product can be further purified by recrystallization or column chromatography.

Visualizations

Reaction Scheme:

Caption: Synthesis of this compound from 2-chlorobenzoyl chloride and aniline.

Experimental Workflow:

Caption: Step-by-step workflow for the synthesis of this compound.

References

Application Notes and Protocols for Using 2-chloro-N-phenylbenzamide in Antibacterial Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-chloro-N-phenylbenzamide and its derivatives have emerged as a promising class of compounds with notable antibacterial activity. These synthetic small molecules are being investigated for their potential to combat a range of bacterial pathogens, including those exhibiting resistance to conventional antibiotics. This document provides detailed application notes and standardized protocols for the evaluation of the antibacterial properties of this compound in a laboratory setting. The information herein is intended to guide researchers in the consistent and reproducible assessment of this compound's efficacy.

Recent studies have demonstrated that derivatives of this compound show significant activity, particularly against Gram-positive bacteria[1]. The core structure of N-phenylbenzamides is a key pharmacophore that is being explored for the development of new antibacterial agents[2][3][4].

Putative Mechanisms of Action

While the precise mechanism of action for this compound is still under investigation, two primary pathways have been proposed based on studies of structurally related benzamide and anilide compounds.

-

Inhibition of Cell Wall Synthesis via Penicillin-Binding Proteins (PBPs): One proposed mechanism involves the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis in the bacterial cell wall. By binding to PBPs, the compound may disrupt cell wall integrity, leading to cell lysis and bacterial death[5][6][7][8][9].

-

DNA Minor Groove Binding: Another potential mechanism is the binding of the compound to the minor groove of bacterial DNA. This interaction can interfere with DNA replication and transcription, ultimately inhibiting bacterial growth and proliferation[10][11][12][13].

Proposed Signaling Pathway: PBP Inhibition

Caption: Proposed mechanism of PBP inhibition by this compound.

Proposed Signaling Pathway: DNA Minor Groove Binding

Caption: Proposed mechanism of DNA minor groove binding.

Quantitative Data Summary

The antibacterial efficacy of this compound and its derivatives has been evaluated against a panel of Gram-positive and Gram-negative bacteria. The following tables summarize the available quantitative data from various studies. It is important to note that specific MIC values for the parent compound, this compound, are not widely reported; the data often pertains to its derivatives.

Table 1: Minimum Inhibitory Concentration (MIC) of N-Phenylbenzamide Derivatives

| Compound Derivative | Staphylococcus aureus (MIC in µg/mL) | Bacillus subtilis (MIC in µg/mL) | Escherichia coli (MIC in µg/mL) | Pseudomonas aeruginosa (MIC in µg/mL) | Reference |

| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | 15.62-31.25 (µM) | - | - | - | [14][15] |

| N-(4-hydroxyphenyl)benzamide | - | 6.25 | 3.12 | - | [14] |

| N-(p-tolyl)benzamide | - | 6.25 | 3.12 | - | [14] |

| N-(4-bromophenyl)benzamide | - | 6.25 | 3.12 | - | [14] |

Table 2: Zone of Inhibition for this compound Derivatives

| Compound Derivative | Staphylococcus aureus (Zone of Inhibition in mm) | Escherichia coli (Zone of Inhibition in mm) | Pseudomonas aeruginosa (Zone of Inhibition in mm) | Reference |

| Derivative BB8 | Good significant activity | Moderate to high activity | Good significant activity | [1] |

| Derivative BB9 | Good significant activity | - | Good significant activity | [1] |

| Derivative BB10 | Good significant activity | - | Good significant activity | [1] |

Note: The specific concentrations used to determine the zones of inhibition are detailed in the cited literature.

Experimental Protocols

The following are detailed protocols for common antibacterial assays to evaluate the efficacy of this compound.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Caption: Workflow for the broth microdilution MIC assay.

Materials:

-

This compound stock solution (in a suitable solvent like DMSO)

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

0.5 McFarland turbidity standard

-

Spectrophotometer or turbidimeter

-

Sterile saline or phosphate-buffered saline (PBS)

-

Incubator (37°C)

Procedure:

-

Preparation of Compound Dilutions:

-

Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.

-

Add 100 µL of the this compound stock solution (at a concentration of 2x the highest desired test concentration) to well 1.

-

Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10.

-

Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).

-

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer at 625 nm.

-

Dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

-

-

Inoculation and Incubation:

-

Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL.

-

Cover the plate and incubate at 37°C for 18-24 hours.

-

-

Interpretation of Results:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.

-

Kirby-Bauer Disk Diffusion Assay

This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.

Materials:

-

Sterile filter paper disks (6 mm diameter)

-

This compound solution of known concentration

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial strains

-

Sterile cotton swabs

-

0.5 McFarland turbidity standard

-

Incubator (37°C)

-

Calipers or a ruler

Procedure:

-

Preparation of Inoculum:

-

Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.

-

-

Inoculation of Agar Plate:

-

Dip a sterile cotton swab into the standardized bacterial suspension and remove excess liquid by pressing it against the inside of the tube.

-

Streak the swab evenly over the entire surface of an MHA plate in three directions to ensure uniform growth.

-

Allow the plate to dry for 3-5 minutes.

-

-

Application of Disks:

-

Impregnate sterile filter paper disks with a known amount of the this compound solution.

-

Aseptically place the impregnated disks onto the surface of the inoculated MHA plate. Ensure the disks are pressed down firmly to make complete contact with the agar.

-

Include a control disk impregnated with the solvent used to dissolve the compound.

-

-

Incubation and Measurement:

-

Invert the plates and incubate at 37°C for 18-24 hours.

-

After incubation, measure the diameter of the zone of complete growth inhibition (in millimeters) around each disk.

-

Conclusion

The provided application notes and protocols offer a comprehensive guide for the antibacterial evaluation of this compound. The summarized data and proposed mechanisms of action serve as a valuable resource for researchers in the field of antimicrobial drug discovery. Adherence to these standardized methods will facilitate the generation of reliable and comparable data, contributing to a better understanding of the therapeutic potential of this compound. Further research is warranted to elucidate the precise molecular targets and to optimize the structure for enhanced antibacterial efficacy.

References

- 1. jpionline.org [jpionline.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New Noncovalent Inhibitors of Penicillin-Binding Proteins from Penicillin-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of New Drugs for an Old Target — The Penicillin Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Covalent DNA Binding Is Essential for Gram-Negative Antibacterial Activity of Broad Spectrum Pyrrolobenzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent developments in compounds acting in the DNA minor groove - PMC [pmc.ncbi.nlm.nih.gov]

- 12. DNA minor groove binders as potential antitumor and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. nanobioletters.com [nanobioletters.com]

- 15. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of 2-chloro-N-phenylbenzamide in Antifungal Research

Application Notes

Introduction

2-chloro-N-phenylbenzamide and its derivatives have emerged as compounds of interest in the field of antifungal research. These synthetic molecules have demonstrated notable inhibitory effects against a range of fungal species, including significant plant pathogens. The simple chemical structure and ease of synthesis make this compound a promising scaffold for the development of novel fungicides.[1] Research has primarily focused on its efficacy against phytopathogenic fungi, with studies highlighting its potential for high efficiency and low toxicity.[2][[“]] A closely related compound, 2-chloro-N-phenylacetamide, has also been extensively studied against human fungal pathogens, suggesting a broader potential for this class of compounds.

Spectrum of Antifungal Activity

This compound has demonstrated significant in vitro activity against several key plant pathogenic fungi. It has shown a good inhibitory effect on the mycelial growth of Rhizoctonia solani and Sclerotinia sclerotiorum.[2][[“]] Further studies have confirmed its efficacy against Sclerotinia sclerotiorum and Botrytis cinerea.[1]

The related compound, 2-chloro-N-phenylacetamide, has been shown to be effective against human pathogenic yeasts of the Candida genus, including fluconazole-resistant strains of Candida albicans and Candida parapsilosis.[4][5][6] This acetamide derivative also exhibits activity against filamentous fungi, including various strains of Aspergillus niger and Aspergillus flavus.[7][8][9]

Mechanism of Action

The precise mechanism of action for this compound has not been fully elucidated in the reviewed literature. However, for the closely related 2-chloro-N-phenylacetamide, studies suggest that its antifungal activity may be linked to its interaction with ergosterol in the fungal plasma membrane.[7][8] This interaction is a common target for established antifungal drugs. It is important to note that this compound did not appear to function by damaging the fungal cell wall.[4] Interestingly, when combined with existing antifungal agents like amphotericin B and fluconazole, an antagonistic effect was observed, indicating that combination therapy with these specific drugs may not be beneficial.[4][7]

Potential Applications

The demonstrated efficacy of this compound against significant plant pathogens suggests its potential for development as an agricultural fungicide.[1][2] Its simple structure and effective inhibition of mycelial growth could lead to cost-effective solutions for crop protection.[1] The broader antifungal activity of the related acetamide compound against medically important fungi, including drug-resistant strains and biofilms, indicates that this chemical class warrants further investigation for therapeutic applications in human and veterinary medicine.[4][6]

Quantitative Data Summary

The following tables summarize the reported antifungal activity of this compound and the related compound 2-chloro-N-phenylacetamide against various fungal species.

Table 1: Antifungal Activity of this compound against Plant Pathogens

| Fungal Species | Parameter | Value (mg/L) | Reference |

| Rhizoctonia solani | IC₅₀ | 5.00 | [2] |

| Sclerotinia sclerotiorum | IC₅₀ | 6.38 | [2] |

| Sclerotinia sclerotiorum | EC₅₀ | 6.4 | [1] |

| Botrytis cinerea | EC₅₀ | 28.3 | [1] |

Table 2: Antifungal Activity of 2-chloro-N-phenylacetamide against Human Pathogens

| Fungal Species | Parameter | Value (µg/mL) | Reference |

| Candida albicans | MIC | 128 - 256 | [4][5] |

| Candida albicans | MFC | 512 - 1024 | [4] |

| Candida parapsilosis | MIC | 128 - 256 | [4][5] |

| Candida parapsilosis | MFC | 1024 | [4] |

| Aspergillus niger | MIC | 32 - 256 | [7] |

| Aspergillus niger | MFC | 64 - 1024 | [7] |

| Aspergillus flavus | MIC | 16 - 256 | [8][9] |

| Aspergillus flavus | MFC | 32 - 512 | [8][9] |

Experimental Protocols

1. Protocol for Determination of IC₅₀/EC₅₀ (Plate Growth Rate Method)

This protocol is adapted from the methodology used to evaluate the antifungal activity of this compound against mycelial growth of plant pathogenic fungi.[2]

a. Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

-

Potato Dextrose Agar (PDA) medium

-

Sterile petri dishes

-

Fungal cultures of target organisms (e.g., Rhizoctonia solani, Sclerotinia sclerotiorum)

-

Cork borer (5 mm diameter)

-

Incubator

-

Carbendazim (or other relevant fungicide as a positive control)

b. Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare PDA medium and sterilize by autoclaving. Allow it to cool to approximately 50-60°C.

-

Add appropriate volumes of the this compound stock solution to the molten PDA to achieve a series of final concentrations (e.g., 1, 2, 5, 10, 20 mg/L). Also prepare a control plate with DMSO only and a positive control series with carbendazim.

-

Pour the amended PDA into sterile petri dishes and allow them to solidify.

-

From the edge of an actively growing fungal culture, take a 5 mm mycelial disc using a sterile cork borer.

-

Place the mycelial disc, mycelium-side down, in the center of each prepared PDA plate.

-

Incubate the plates at a suitable temperature (e.g., 25°C) until the mycelial growth in the control plate reaches the edge of the dish.

-

Measure the diameter of the fungal colony in two perpendicular directions for each plate.

-

Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 where 'dc' is the average diameter of the colony in the control group and 'dt' is the average diameter of the colony in the treatment group.

-

Determine the IC₅₀ or EC₅₀ value (concentration causing 50% inhibition) by plotting the inhibition percentage against the logarithm of the concentration and performing a regression analysis.[1]

2. Protocol for Determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC)

This protocol is based on the broth microdilution method used for evaluating 2-chloro-N-phenylacetamide against Candida and Aspergillus species.[4][8]

a. Materials:

-

2-chloro-N-phenylacetamide

-

DMSO

-

RPMI 1640 medium

-

96-well microtiter plates

-

Fungal inoculum, standardized to a specific concentration (e.g., 0.5-2.5 x 10³ CFU/mL)

-

Spectrophotometer or plate reader

-

Incubator

-

Positive control antifungal (e.g., fluconazole, amphotericin B)

b. Procedure for MIC:

-

Prepare a stock solution of 2-chloro-N-phenylacetamide in DMSO.

-

In a 96-well plate, perform serial dilutions of the compound in RPMI 1640 medium to obtain a range of concentrations (e.g., 1024 µg/mL down to 16 µg/mL or lower).[4][8]

-

Add the standardized fungal inoculum to each well.

-

Include a positive control (fungal inoculum with a known antifungal), a negative control (medium only), and a growth control (fungal inoculum in medium with DMSO).

-

Incubate the plates at 35°C for 24-48 hours.

-

The MIC is defined as the lowest concentration of the compound at which no visible fungal growth is observed.

c. Procedure for MFC:

-

Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells showing no visible growth.[8]

-

Spot the aliquot onto a sterile agar plate (e.g., Sabouraud Dextrose Agar).

-

Incubate the plate at 35°C for 24-48 hours.

-

The MFC is the lowest concentration that results in no fungal growth on the agar plate, indicating a fungicidal effect.

Visualizations

References

- 1. asianpubs.org [asianpubs.org]

- 2. Synthesis of this compound and Research on Its Antifungal Activity [aj.xhu.edu.cn]

- 3. consensus.app [consensus.app]

- 4. scielo.br [scielo.br]

- 5. researchgate.net [researchgate.net]

- 6. Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evaluation of antifungal activity, mechanisms of action and toxicological profile of the synthetic amide 2-chloro- N-phenylacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scielo.br [scielo.br]

- 9. researchgate.net [researchgate.net]